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Compound of Interest

Compound Name: tert-Butanol

Cat. No.: B103910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dielectric constant of tert-butanol and its

associated solvent effects. The information is tailored for professionals in research and drug

development, presenting quantitative data in accessible formats, detailing experimental

methodologies, and visualizing key relationships.

Dielectric Constant and Related Properties of tert-
Butanol
The dielectric constant (ε), a measure of a solvent's ability to separate opposite charges, is a

crucial parameter in understanding its behavior in various chemical and biological systems. For

tert-butanol (2-methyl-2-propanol), a polar protic solvent, the dielectric constant is influenced

by temperature and the frequency of the applied electric field.

Quantitative Data Summary
The following tables summarize the key dielectric and solvatochromic properties of pure tert-
butanol.
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Temperature (°C)
Static Dielectric Constant
(ε)

Density (g/mL)

25 10.9[1], 12.47 0.781[1], 0.775

26 12.2 0.780

30 11.8 0.775

40 10.8 0.765

50 9.9 0.756

60 9.0 0.746

82.3 - 0.723 (at boiling point)[2]

Note: Values are compiled from various sources and may show slight variations based on

experimental conditions.
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Parameter Value Description

Kamlet-Taft Parameters

α (Hydrogen Bond Acidity) 0.68

A measure of the solvent's

ability to donate a hydrogen

bond.

β (Hydrogen Bond Basicity) 1.01

A measure of the solvent's

ability to accept a hydrogen

bond.

π* (Dipolarity/Polarizability) 0.41

A measure of the solvent's

ability to stabilize a charge or a

dipole through dielectric

effects.

ET(30) and ETN

ET(30) (kcal/mol) 43.9

The molar transition energy of

Reichardt's dye in the solvent,

a measure of solvent polarity.

ETN (dimensionless) 0.389 The normalized ET(30) value.

Other Properties

Dipole Moment (μ) 1.66 D
A measure of the molecule's

overall polarity.

Refractive Index (nD) at 20°C 1.387[3]
Related to the electronic

polarizability of the molecule.

High-Frequency Dielectric

Constant (ε∞)
~1.92 Approximated as nD2.

Kirkwood-Frohlich Correlation Factor (gK)
The Kirkwood-Frohlich correlation factor provides insight into the local ordering of dipoles in a

liquid. It is calculated using the following equation:

gK = [ (ε - ε∞)(2ε + ε∞) ] / [ ε(ε∞ + 2)2 ] * (9kT) / (4πNμ2)
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Where:

ε is the static dielectric constant

ε∞ is the high-frequency dielectric constant

k is the Boltzmann constant

T is the absolute temperature

N is the number of molecules per unit volume (calculated from density)

μ is the dipole moment in the gas phase

Due to extensive hydrogen bonding, liquid alcohols exhibit gK values significantly greater than

1, indicating a parallel alignment of neighboring dipoles. For tert-butanol, the steric hindrance

of the bulky tert-butyl group leads to the formation of smaller, less-ordered hydrogen-bonded

clusters, such as cyclic tetramers, compared to the linear chains found in less hindered

alcohols. This results in a lower gK value for tert-butanol relative to n-butanol, for instance.

Solvent Effects of tert-Butanol
The unique combination of a relatively low dielectric constant, high hydrogen bond basicity, and

moderate hydrogen bond acidity imparts specific solvent characteristics to tert-butanol.

Polarity: With an ET(30) value of 43.9 kcal/mol, tert-butanol is considered a moderately

polar solvent. Its polarity is sufficient to dissolve a range of polar organic molecules and

some inorganic salts.

Hydrogen Bonding: As a protic solvent, tert-butanol is a strong hydrogen bond acceptor (β =

1.01) and a reasonably good hydrogen bond donor (α = 0.68). This allows for specific

interactions with solutes that can act as hydrogen bond donors or acceptors, influencing

reaction rates and equilibria.

Steric Hindrance: The bulky tert-butyl group sterically hinders the hydroxyl group. This steric

bulk makes the tert-butoxide anion, formed by deprotonation, a strong, non-nucleophilic base

widely used in organic synthesis. The steric hindrance also influences the solvation of ions

and molecules.
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Aprotic vs. Protic Character: While being a protic solvent, the bulky non-polar tert-butyl group

gives it some characteristics of an aprotic solvent. This dual nature makes it a versatile

solvent for a variety of reactions.

Visualization of Relationships
The following diagram illustrates the interplay between the molecular properties of tert-butanol
and its resulting solvent effects.
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Relationship between tert-Butanol's properties and solvent effects.
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Experimental Protocols
This section provides detailed methodologies for the determination of the dielectric constant

and solvatochromic parameters of tert-butanol.

Determination of Dielectric Constant using Impedance
Spectroscopy
This method measures the capacitance of a liquid-filled capacitor to determine its dielectric

constant.

Experimental Workflow:
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Prepare Dielectric Cell
(Parallel Plates or Coaxial)

Calibrate with Air (ε=1)
Measure Capacitance C_air

Fill Cell with tert-Butanol

Connect to LCR Meter/
Impedance Analyzer

Measure Capacitance of
tert-Butanol (C_tBuOH)
at various frequencies

Calculate Dielectric Constant
ε_tBuOH = C_tBuOH / C_air

Repeat at Different Temperatures

Click to download full resolution via product page

Workflow for Dielectric Constant Measurement.

Step-by-Step Procedure:

Apparatus:

LCR meter or Impedance Analyzer
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Dielectric test cell (parallel plate capacitor or coaxial probe)

Temperature-controlled chamber or water bath

High-purity tert-butanol

Standard calibration liquids (e.g., cyclohexane, benzene)

Cell Preparation and Calibration:

Thoroughly clean and dry the dielectric test cell to remove any contaminants.

Measure the capacitance of the empty cell (filled with air), denoted as Cair, at the desired

frequency range (e.g., 1 kHz to 1 MHz). This serves as the reference measurement.

For enhanced accuracy, calibrate the cell using standard liquids with known dielectric

constants.

Sample Measurement:

Fill the dielectric test cell with high-purity tert-butanol, ensuring no air bubbles are

trapped.

Place the filled cell in the temperature-controlled chamber and allow it to equilibrate to the

desired temperature.

Connect the cell to the LCR meter or impedance analyzer.

Measure the capacitance of the tert-butanol filled cell, CtBuOH, over the same frequency

range used for the air measurement.

Calculation:

The static dielectric constant (ε) of tert-butanol at a given temperature is calculated using

the formula: εtBuOH = CtBuOH / Cair

This calculation assumes the geometric capacitance of the cell remains constant.

Temperature Dependence:
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Repeat steps 3 and 4 at various temperatures to determine the temperature dependence

of the dielectric constant.

Determination of Solvatochromic Parameters (Kamlet-
Taft & ET(30))
This method utilizes the solvatochromic effect, the shift in the UV-Vis absorption spectrum of a

probe dye in different solvents, to quantify solvent polarity.

Experimental Workflow:

Prepare Stock Solutions
of Probe Dyes

Prepare Dilute Solutions
in tert-Butanol

Record UV-Vis Spectra

Determine λ_max for each dye

Calculate ν_max (cm⁻¹)

Calculate α, β, π*, E_T(30)
using established equations

Click to download full resolution via product page
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Workflow for Solvatochromic Parameter Determination.

Step-by-Step Procedure:

Apparatus and Reagents:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

High-purity tert-butanol

Solvatochromic probe dyes:

For ET(30): Reichardt's dye (Betaine 30)

For Kamlet-Taft parameters:

π*: 4-Nitroanisole (or another suitable probe)

β: 4-Nitroaniline

α: Determined using a combination of probes, often involving N,N-diethyl-4-

nitroaniline and Reichardt's dye.

Sample Preparation:

Prepare stock solutions of each probe dye in a suitable volatile solvent (e.g., acetone).

Prepare a dilute solution of each probe dye in tert-butanol. The concentration should be

adjusted to yield an absorbance maximum in the range of 0.5-1.5 AU.

Spectral Measurement:

Use pure tert-butanol as the blank to zero the spectrophotometer.

Record the UV-Vis absorption spectrum of each dye solution in tert-butanol over a

suitable wavelength range.
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Determine the wavelength of maximum absorbance (λmax) for each dye.

Calculations:

ET(30):

Calculate the molar transition energy using the λmax of Reichardt's dye: ET(30)

(kcal/mol) = 28591 / λmax (nm)

Kamlet-Taft Parameters:

Convert λmax (nm) to wavenumber νmax (cm-1): νmax (cm-1) = 107 / λmax (nm)

The parameters α, β, and π* are then calculated using a set of established linear

solvation energy relationships that correlate the νmax of the different probes. These

equations are derived from measurements in a wide range of reference solvents.

This guide provides a foundational understanding of the dielectric properties and solvent effects

of tert-butanol, supported by quantitative data and detailed experimental procedures, to aid

researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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